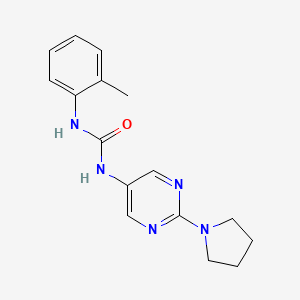

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea, also known as PPU, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PPU is a urea derivative that has been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs).

Scientific Research Applications

Supramolecular Chemistry and Receptor Design

A significant application of related urea compounds is in the development of supramolecular complexes through self-assembly, leveraging their ability to form highly stable hydrogen-bonded adducts. This property is utilized in designing chemical and biological receptors, exemplified by the use of 2,6-bis(2-benzimidazolyl)pyridine receptors for urea recognition. These receptors exploit imine nitrogen and cavity interactions for binding, demonstrating unique designs for chemical and biological recognition (Chetia & Iyer, 2006).

Molecular Probing and RNA Research

Pyrrolo-C (PC) serves as a fluorescent analog of cytidine in RNA research, maintaining Watson-Crick base-pairing capabilities with guanine (G). Its red-shifted absorbance allows for selective excitation in the presence of natural nucleosides, making it a potent site-specific probe for studying RNA structure, dynamics, and function. This application highlights the importance of such compounds in understanding RNA and its associated processes (Tinsley & Walter, 2006).

Nucleotide Analog Synthesis

The synthesis of pyrrolidin-1-yl derivatives of pyrimidines and purines, serving as analogs to 2′,3′-dideoxynucleotides, represents another crucial application. These compounds, incorporating phosphonomethoxy groups as phosphate mimics, are pivotal in nucleoside and nucleotide analog research, contributing to our understanding of nucleic acid biology and providing pathways for therapeutic development (Harnden, Jarvest, & Parratt, 1992).

Fluorescent Sensing and Acid Binding

Fluorescent pyrid-2-yl ureas have been developed for the recognition and binding of carboxylic acids, demonstrating the versatility of urea derivatives in sensor technology. These compounds shift fluorescence upon interaction with strong organic acids, facilitating the study of molecular interactions through fluorescent signaling (Jordan et al., 2010).

Heterocyclic Chemistry and Drug Discovery

Urea derivatives play a critical role in the synthesis and characterization of heterocyclic compounds, which are essential in drug discovery and development. For instance, the discovery of potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinase showcases the application of N-aryl-N'-pyrimidin-4-yl ureas in medicinal chemistry, highlighting their potential as anticancer agents (Guagnano et al., 2011).

properties

IUPAC Name |

1-(2-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-12-6-2-3-7-14(12)20-16(22)19-13-10-17-15(18-11-13)21-8-4-5-9-21/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEYZVDPQWNGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)

![3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2524261.png)

![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2524264.png)

![(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2524267.png)

![4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2524268.png)